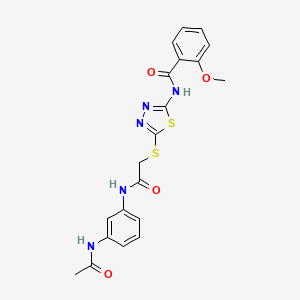
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW501516 or Endurobol, is a research chemical that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic processes in the body.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential applications in various fields of research, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation. In cardiovascular diseases, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to improve cardiac function, reduce oxidative stress, and prevent atherosclerosis. In cancer, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to inhibit tumor growth and metastasis by modulating various signaling pathways.
Wirkmechanismus
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates various metabolic processes in the body. Upon activation, PPARδ binds to specific DNA sequences and regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and oxidative stress. N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved metabolic function.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to increase endurance and improve exercise performance by increasing the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation. N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has also been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in various metabolic disorders. In cardiovascular diseases, N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to improve cardiac function, reduce oxidative stress, and prevent atherosclerosis by modulating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. This compound can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to using N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide in lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate dosages and controls to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide, including its potential applications in other fields of research, such as neurodegenerative diseases and aging. N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to improve mitochondrial function and reduce oxidative stress, which are important factors in these diseases. Additionally, there is a need for further studies on the long-term effects and safety of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for further studies on the mechanism of action of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide, including its interactions with other nuclear receptors and signaling pathways.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide involves several steps, including the reaction of 2-chlorobenzyl chloride with 2-methoxyethanol to form 2-(2-methoxyethoxy)benzyl chloride. This intermediate is then reacted with isonicotinic acid to form N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-10-12(6-7-18-15)16(20)19-11-13-4-2-3-5-14(13)17/h2-7,10H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAVTPDSDAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-methoxyethoxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)


![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)



![Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3008922.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)
